N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide
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Overview
Description
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide is a compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is part of a class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide typically involves the reaction of 6-methanesulfonyl-benzothiazole with 4-methoxy-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and bases like potassium carbonate.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting enzymes and proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function. Additionally, the compound prevents the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also exhibit acetylcholinesterase inhibition and anti-amyloid aggregation properties.
Benzothiazole-piperazine hybrids: Known for their multifunctional activities, including neuroprotection and cognition enhancement.
Uniqueness
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide stands out due to its specific combination of a methanesulfonyl group and a methoxy-benzamide moiety, which confer unique chemical properties and biological activities. This combination enhances its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(24(2,20)21)9-14(13)23-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXBAXLEVDIJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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